5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile
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Overview
Description
5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is a complex organic compound that features a bromophenyl group, a cyanomethoxy group, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile typically involves multiple steps, starting from commercially available precursors. A possible synthetic route might include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the cyanomethoxy group: This step might involve nucleophilic substitution reactions.
Attachment of the bromophenyl group: This could be done through a Suzuki coupling reaction or similar methods.
Final assembly: The final compound is formed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with indole moieties are often studied for their potential as pharmaceuticals, particularly as anti-cancer or anti-inflammatory agents.
Medicine
In medicine, this compound might be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets.
Industry
In industry, such compounds could be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, modulating their activity. The bromophenyl and cyanomethoxy groups might also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromophenyl)-5-[7-(methoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile
- 5-(3-Chlorophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile
Uniqueness
The presence of the cyanomethoxy group in 5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile might confer unique electronic properties, potentially enhancing its biological activity or its utility in materials science.
Properties
CAS No. |
897402-12-9 |
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Molecular Formula |
C21H20BrN3O |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydroindol-1-yl]pentanenitrile |
InChI |
InChI=1S/C21H20BrN3O/c22-18-7-3-6-17(15-18)19(8-1-2-11-23)25-13-10-16-5-4-9-20(21(16)25)26-14-12-24/h3-7,9,15,19H,1-2,8,10,13-14H2 |
InChI Key |
AIPLPQLELXMQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=C2OCC#N)C(CCCC#N)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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